molecular formula C10H8F3N B1451087 2-Methyl-5-(trifluoromethyl)phenylacetonitrile CAS No. 1000513-69-8

2-Methyl-5-(trifluoromethyl)phenylacetonitrile

Cat. No.: B1451087
CAS No.: 1000513-69-8
M. Wt: 199.17 g/mol
InChI Key: NRPRLJRWRDKPDB-UHFFFAOYSA-N
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Description

2-Methyl-5-(trifluoromethyl)phenylacetonitrile is an organic compound with the molecular formula C10H8F3N It is characterized by the presence of a trifluoromethyl group and a nitrile group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-(trifluoromethyl)phenylacetonitrile typically involves the following steps:

    Starting Material: The synthesis begins with 2-Methyl-5-(trifluoromethyl)benzaldehyde.

    Formation of the Intermediate: The benzaldehyde is subjected to a reaction with a suitable cyanide source, such as sodium cyanide or potassium cyanide, in the presence of a catalyst like ammonium chloride.

    Final Product: The reaction mixture is then heated under reflux conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactants: Using bulk quantities of 2-Methyl-5-(trifluoromethyl)benzaldehyde and cyanide sources.

    Optimized Conditions: Employing optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.

    Purification: The final product is purified using techniques like distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-5-(trifluoromethyl)phenylacetonitrile undergoes various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form corresponding carboxylic acids.

    Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: 2-Methyl-5-(trifluoromethyl)benzoic acid.

    Reduction: 2-Methyl-5-(trifluoromethyl)phenylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyl-5-(trifluoromethyl)phenylacetonitrile has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Methyl-5-(trifluoromethyl)phenylacetonitrile involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes and receptors that are sensitive to the presence of nitrile and trifluoromethyl groups.

    Pathways Involved: The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects.

Comparison with Similar Compounds

  • 2-Methyl-4-(trifluoromethyl)phenylacetonitrile
  • 2-Methyl-3-(trifluoromethyl)phenylacetonitrile
  • 2-Methyl-6-(trifluoromethyl)phenylacetonitrile

Comparison:

  • Structural Differences: The position of the trifluoromethyl group on the phenyl ring varies among these compounds.
  • Chemical Properties: These structural differences lead to variations in chemical reactivity and physical properties.
  • Uniqueness: 2-Methyl-5-(trifluoromethyl)phenylacetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-[2-methyl-5-(trifluoromethyl)phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N/c1-7-2-3-9(10(11,12)13)6-8(7)4-5-14/h2-3,6H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRPRLJRWRDKPDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(F)(F)F)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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